molecular formula C17H16Cl3N3O3 B4884571 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide

Cat. No.: B4884571
M. Wt: 416.7 g/mol
InChI Key: OCDLRDGJEPIQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is a complex organic compound with the molecular formula C17H16Cl3N3O3 This compound is notable for its unique structure, which includes a benzyl group, a methylamino group, and a trichloroethyl group attached to a nitrobenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide typically involves multiple steps:

    Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.

    Introduction of the Trichloroethyl Group: The benzyl(methyl)amine is then reacted with trichloroacetaldehyde under controlled conditions to introduce the trichloroethyl group.

    Coupling with 2-Nitrobenzoyl Chloride: Finally, the intermediate is coupled with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of new compounds with different functional groups replacing the trichloroethyl group.

    Hydrolysis: Production of 2-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In cancer research, it might induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines, offering insights into new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3N3O3/c1-22(11-12-7-3-2-4-8-12)16(17(18,19)20)21-15(24)13-9-5-6-10-14(13)23(25)26/h2-10,16H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDLRDGJEPIQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.